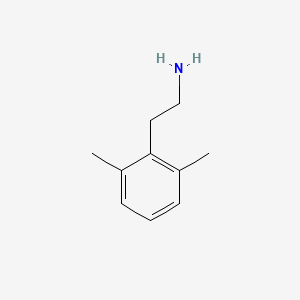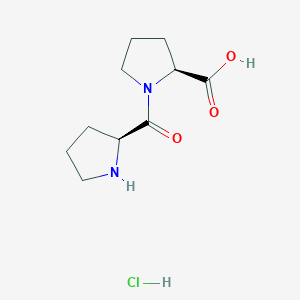
H-Pro-pro-OH hcl
Overview
Description
H-Pro-Pro-OH HCl, also known as 1-L-Prolyl-L-proline Hydrochloride, is a synthetic compound with the molecular formula C₁₀H₁₆N₂O₃ · HCl . It has a molecular weight of 248.71 . This compound is used as a building block in the synthesis of various compounds, such as in the synthetic preparation of bis-cystinyl cyclic peptides .
Molecular Structure Analysis
The molecular structure of H-Pro-Pro-OH HCl is represented by the formula C₁₀H₁₆N₂O₃ · HCl . The InChI representation of the molecule isInChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 . The canonical SMILES representation is C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of H-Pro-Pro-OH HCl include a molecular weight of 248.71 , and a molecular formula of C₁₀H₁₆N₂O₃ · HCl . It should be stored at temperatures below -15°C .Scientific Research Applications
Environmental Implications of Hydroxyl Radicals
Hydroxyl radicals, including H-Pro-pro-OH hcl, are powerful oxidizing agents reacting unselectively with various chemicals. They are omnipresent in different environmental compartments, such as natural waters, the atmosphere, and even interstellar space. These radicals play a significant role in immunity metabolism and are involved in complex environmental processes. Understanding the chemistry of hydroxyl radicals is crucial for assessing their impact on natural waters and the atmosphere (Gligorovski et al., 2015).
Hydroxyl Radical-Scavenging and H2O2 Formation
Research on the scavenging process of hydroxyl radicals using alcohols revealed that this process inadvertently produces significant amounts of hydrogen peroxide (H2O2), a known hydroxyl radical precursor. This finding is crucial as it highlights potential inaccuracies in the conventional methods used for hydroxyl radical determination (Wang et al., 2022).
Vibrational Spectra of H+ and OH− Ions in Aqueous Solutions
The study of ions such as H-Pro-pro-OH hcl in aqueous solutions, specifically focusing on their vibrational spectra, has provided insights into the nature of these ions in different environments. These studies are essential for understanding the chemical behavior and interactions of these ions in various contexts (Librovich et al., 1979).
Hydroxyl Radical Mobility in Aqueous Solution
Research into the mobility and reactivity of the hydroxyl radical in aqueous solutions has uncovered significant knowledge gaps. Studies have revealed novel hydrogen-transfer mechanisms in hydrated hydroxyl radicals, contributing to our understanding of their behavior in water (Codorniu-Hernández & Kusalik, 2012).
Kinetics of OH+HCl Reaction and Stereodynamics
The OH + HCl reaction is a pivotal area of study in understanding hydroxyl radical behavior. This research examines the roles of molecular orientation, roaming effects, and quantum tunneling in this reaction, providing a deeper understanding of the mechanisms driving these reactions (Coutinho et al., 2018).
pH-Independent Hydroxyl Radical Production
A novel green Fenton process has been developed, showcasing pH-independent production of hydroxyl radicals, which is crucial for stable conversion of organic contaminants in a wide pH range. This research represents a significant advance in understanding and applying hydroxyl radical chemistry in environmental contexts (Zeng et al., 2020).
Safety And Hazards
While specific safety and hazard information for H-Pro-Pro-OH HCl was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding breathing in dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYURMCIKJOWAO-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-pro-OH hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




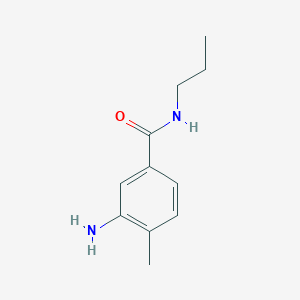
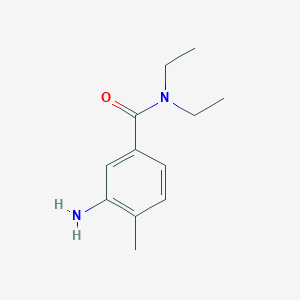
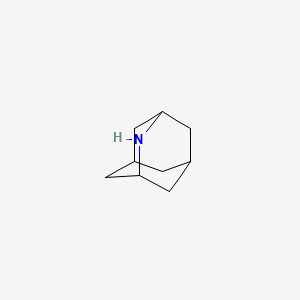
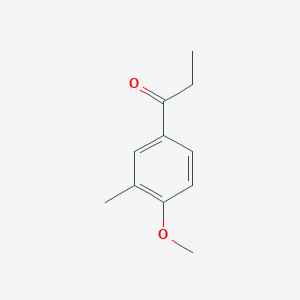
![3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride](/img/structure/B3153918.png)
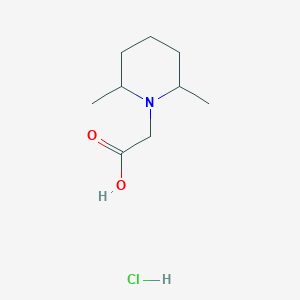
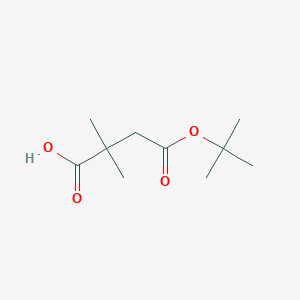
![2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B3153951.png)

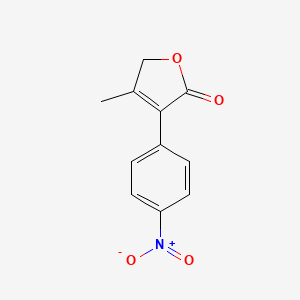
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

